molecular formula C16H15N3O2 B2584443 N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide CAS No. 1795084-49-9

N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2584443
CAS No.: 1795084-49-9
M. Wt: 281.315
InChI Key: ARZYHDRBQKPRGL-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide is a complex organic compound that features a pyrrole ring, an oxazole ring, and a carboxamide group

Scientific Research Applications

N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for this compound is not known, many pyrrole and oxazole derivatives have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many pyrrole derivatives have a flash point and are considered combustible solids .

Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, characterization, and evaluation for various biological activities. These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole and oxazole rings. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid under reflux conditions, followed by acid-mediated cyclization . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide is unique due to its combination of a pyrrole ring, an oxazole ring, and a carboxamide group. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

5-phenyl-N-(2-pyrrol-1-ylethyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-15(17-8-11-19-9-4-5-10-19)16-18-12-14(21-16)13-6-2-1-3-7-13/h1-7,9-10,12H,8,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZYHDRBQKPRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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